(S)-1-(3-fluorophenyl)butylamine

Catalog No.
S14524204
CAS No.
M.F
C10H14FN
M. Wt
167.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(3-fluorophenyl)butylamine

Product Name

(S)-1-(3-fluorophenyl)butylamine

IUPAC Name

(1S)-1-(3-fluorophenyl)butan-1-amine

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

InChI

InChI=1S/C10H14FN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m0/s1

InChI Key

YVAAOXFAYOJLEF-JTQLQIEISA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)F)N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)F)N

(S)-1-(3-fluorophenyl)butylamine is a chiral amine compound characterized by the presence of a butylamine group attached to a 3-fluorophenyl moiety. Its molecular formula is C10H14FNC_{10}H_{14}FN, and it has a molecular weight of approximately 173.23 g/mol. The compound's structure includes a butyl chain that enhances its lipophilicity, while the fluorine atom on the phenyl ring contributes unique electronic properties, potentially influencing its reactivity and biological interactions.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert the double bond in derivatives such as butenyl chains to saturated amines.
  • Substitution: The fluorophenyl group can engage in nucleophilic substitution reactions, leading to various derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions vary based on the desired transformation but typically require controlled temperatures and inert atmospheres.

Research indicates that (S)-1-(3-fluorophenyl)butylamine exhibits significant biological activity. Its interactions with various biomolecules, such as enzymes and receptors, are of particular interest in pharmacological studies. The fluorophenyl group may enhance binding affinity and specificity, while the amine group allows for hydrogen bonding, which is crucial for its mechanism of action in biological systems. Preliminary studies suggest potential applications in neuropharmacology and other therapeutic areas .

The synthesis of (S)-1-(3-fluorophenyl)butylamine typically involves several key methods:

  • Chiral Catalysis: Utilizing chiral catalysts under specific reaction conditions to ensure the desired stereochemistry.
  • Enzymatic Reactions: Employing amine transaminase in conjunction with sodium pyruvate in methanol to facilitate stereoselective synthesis.
  • Industrial Methods: Large-scale production may involve continuous flow reactors and advanced purification techniques to enhance efficiency and yield.

(S)-1-(3-fluorophenyl)butylamine has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and acts as a chiral ligand in asymmetric synthesis.
  • Biology: The compound is explored for its biological activity and interactions with various biomolecules.
  • Medicine: Ongoing research aims to evaluate its potential as a pharmaceutical intermediate and its effects on biological systems.
  • Industry: It is utilized in producing specialty chemicals and materials with specific properties.

Studies on (S)-1-(3-fluorophenyl)butylamine focus on its binding affinity towards various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These investigations are crucial for understanding how structural modifications influence pharmacodynamics and pharmacokinetics, providing insights into potential therapeutic roles.

Several compounds share structural similarities with (S)-1-(3-fluorophenyl)butylamine:

Compound NameCAS NumberStructural FeaturesSimilarity
(S)-1-(4-fluorophenyl)ethanamine1310923-31-9Ethanolamine variant with para-fluorophenyl group0.97
(S)-1-(2-fluorophenyl)but-3-en-1-amine898645Butenamine variant with meta-fluorophenyl group0.95
(S)-1-(3-fluorophenyl)prop-2-en-1-amine1864074-37-2Propene variant with meta-fluorophenyl group0.96

Uniqueness

(S)-1-(3-fluorophenyl)butylamine is distinguished by its specific fluorophenyl substitution pattern and the presence of a butenyl chain. This combination of features leads to unique chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom enhances lipophilicity, potentially affecting its interaction with biological targets differently than other analogs.

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (S)-1-(3-fluorophenyl)butylamine. This method exploits differences in solubility or crystallization behavior between diastereomeric salts formed by reacting the racemic amine with a chiral resolving agent. For example, (R)-1-phenylethylamine has been used to resolve mandelic acid derivatives, demonstrating how steric and electronic properties of the resolving agent influence selectivity.

A critical innovation in this field involves nucleation inhibitors like 1-phenylbutylamine, which suppress crystallization of the undesired enantiomer. Studies show that adding 6 mol% of (R)-1-phenylbutylamine widens the metastable zone of the more soluble diastereomeric salt from 7.3°C to 28.5°C, significantly enhancing resolution efficiency. This approach leverages hydrogen bonding and steric interactions to stabilize the desired enantiomer in solution.

Table 1: Impact of Additives on Nucleation Inhibition in Chiral Resolution

Additive ConfigurationNucleation Temperature (°C)Metastable Zone Width (°C)
None41.87.3
(R)-1-Phenylbutylamine19.728.5
(±)-1-Phenylbutylamine22.525.3
(S)-1-Phenylbutylamine34.813.0

Data adapted from nucleation inhibition studies highlights the enantioselective effects of additives. The (R)-configured additive exhibits superior inhibitory activity, aligning with the stereochemical preferences of the target amine.

Nucleophilic Substitution Reactions in Fluorinated Arylalkylamine Synthesis

The electron-withdrawing fluorine atom at the 3-position of the phenyl ring activates the substrate for nucleophilic substitution, enabling efficient C–N bond formation. A notable example is the Julia methylenation-desulfonylation sequence, which converts fluorinated imidoyl chlorides into β-amino sulfones and subsequently into α-fluoroalkyl allylic amines. This method achieves enantiomeric purity >99% by leveraging chiral sulfoxide intermediates.

In one protocol, fluorinated imidoyl chlorides react with arylmethyl sulfones under basic conditions, followed by desulfonylation with samarium iodide. The fluorine atom’s inductive effect stabilizes transition states during nucleophilic attack, while the bulky sulfone group directs stereochemistry.

Table 2: Nucleophilic Substitution Reactions for Fluorinated Amines

SubstrateReagentProduct Yield (%)ee (%)
3-Fluorophenyl imidoyl ClArylmethyl sulfone7899
3-Fluorophenyl ethylaminePropylamine/HCl85N/A

The second entry reflects a direct alkylation strategy used in industrial settings, where propylamine displaces a leaving group on the fluorinated precursor.

Transition Metal-Catalyzed Enantioselective Amination Protocols

Iridium-catalyzed asymmetric reductive amination has emerged as a powerful tool for constructing chiral amines. Using a combination of [Ir(cod)Cl]₂ and sterically tunable phosphoramidite ligands, primary alkyl amines couple with ketones to form α-chiral amines with up to 99% enantiomeric excess (ee). For (S)-1-(3-fluorophenyl)butylamine, this method could streamline synthesis by directly aminating 3-fluorophenylbutanone.

Key to success is the ligand design. Phosphoramidites derived from H₈-BINOL with 3,3′-aryl substitutions optimize steric bulk, enabling precise control over the hydride transfer step. Density functional theory (DFT) studies reveal that the iridium center coordinates the amine substrate via N–H···O hydrogen bonds, while chloride ions stabilize transition states through H-bonding.

Table 3: Iridium-Catalyzed Reductive Amination Optimization

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)
L1 (H₈-BINOL)1.0259295
L3 (Ph-subst.)0.5408897
L4 (Nap-subst.)0.2608599

Higher temperatures and reduced catalyst loadings favor enantioselectivity without compromising yield, as demonstrated in large-scale syntheses of related pharmaceuticals.

Organocatalytic Approaches to α-Chiral Amine Construction

While transition metal catalysis dominates industrial applications, organocatalytic methods offer complementary advantages, such as lower toxicity and milder conditions. Though direct reports on (S)-1-(3-fluorophenyl)butylamine are limited, chiral phosphoric acids (CPAs) have catalyzed asymmetric additions to imines in related systems. For instance, CPA-catalyzed Mannich reactions between silyl ketene acetals and fluorinated aryl imines yield β-amino esters with 90% ee.

A hypothetical route to the target amine could involve CPA-mediated asymmetric reduction of a prochiral ketimine derived from 3-fluorophenylbutanone. The fluorine atom’s electron-withdrawing effect would polarize the C=N bond, enhancing electrophilicity and catalyst-substrate interactions.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.111027613 g/mol

Monoisotopic Mass

167.111027613 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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